N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H13ClN4OS and its molecular weight is 356.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C18H16ClN5OS. It features a unique structural arrangement that includes a chlorophenyl group, a pyridazinyl ring, and a sulfanyl moiety, which contribute to its notable biological activities. This compound is of interest due to its potential therapeutic applications in various fields, including medicinal chemistry and agriculture.
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The mechanism likely involves binding to specific enzymes or receptors, modulating signaling pathways, and influencing gene expression. This interaction is crucial for understanding how the compound exerts its effects in biological systems.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. For example:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide | C17H13ClN4OS | Antibacterial activity observed against E. coli |
N-(2-chlorophenyl)-2-{[6-(pyridin-5-yl)pyridazin-4-yl]sulfanyl}acetamide | C18H16ClN5OS | Potentially similar activity; further research needed |
This table highlights the structural similarities and differences among these compounds while indicating their respective biological activities.
Case Study 1: Antibacterial Screening
In a preliminary study aimed at screening various pyridazinyl sulfanyl compounds for antibacterial activity, this compound was included among other candidates. The results indicated that while some compounds showed promising results against Gram-positive bacteria, further optimization of the chemical structure was suggested to enhance efficacy against Gram-negative strains.
Case Study 2: Mechanistic Insights
A mechanistic study explored the interaction of similar compounds with bacterial enzymes involved in cell wall synthesis. The findings suggested that these compounds could inhibit key enzymes, leading to bacterial cell death. Future studies are recommended to specifically investigate how this compound interacts with these targets and whether it can be developed into a viable therapeutic agent.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXROBYMQFFIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.